4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:
Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole ring.
Introduction of the Pyridin-2-yl Group: This step can be achieved through nucleophilic substitution reactions where the triazole ring is reacted with pyridine derivatives.
Bromobenzylidene Amination: The final step involves the condensation of the triazole derivative with 3-bromobenzaldehyde under basic conditions to form the Schiff base, resulting in the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The Schiff base (imine) can be reduced to the corresponding amine.
Substitution: The bromine atom on the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. The presence of the triazole ring and the pyridine moiety contributes to its ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is largely dependent on its interaction with biological targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The Schiff base can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to its analogs, 4-((3-Bromobenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromine atom, which can participate in additional chemical reactions such as halogen bonding and nucleophilic substitution. This enhances its versatility in synthetic applications and potentially broadens its range of biological activities.
Properties
CAS No. |
613248-13-8 |
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Molecular Formula |
C14H10BrN5S |
Molecular Weight |
360.23 g/mol |
IUPAC Name |
4-[(E)-(3-bromophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H10BrN5S/c15-11-5-3-4-10(8-11)9-17-20-13(18-19-14(20)21)12-6-1-2-7-16-12/h1-9H,(H,19,21)/b17-9+ |
InChI Key |
UMAKFHLIFKCIRK-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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